N-(2-Chloro-4-pyrimidinyl)quinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-4-pyrimidinyl)quinolin-5-amine is a heterocyclic compound that features both quinoline and pyrimidine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-pyrimidinyl)quinolin-5-amine typically involves the reaction of 2-chloro-4-pyrimidinylamine with quinoline derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the pyrimidine and quinoline rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-pyrimidinyl)quinolin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Reactions: Products include various substituted quinoline derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include quinoline N-oxides and dihydroquinolines.
Scientific Research Applications
N-(2-Chloro-4-pyrimidinyl)quinolin-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly in targeting non-small cell lung cancer.
Biological Studies: The compound is used in molecular docking studies to understand its interactions with various biological targets, such as the PI3K/AKT/mTOR pathway proteins.
Chemical Biology: It serves as a tool compound to study the biological effects of quinoline derivatives and their mechanisms of action.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-pyrimidinyl)quinolin-5-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival . The compound binds to the active sites of these proteins, thereby blocking their activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: This compound also features a quinoline moiety and has shown anticancer activity.
Pyrimido[4,5-b]quinolines: These compounds share structural similarities and have been studied for their anticancer properties.
Uniqueness
N-(2-Chloro-4-pyrimidinyl)quinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit the PI3K/AKT/mTOR pathway with high specificity makes it a valuable compound in anticancer research .
Properties
Molecular Formula |
C13H9ClN4 |
---|---|
Molecular Weight |
256.69 g/mol |
IUPAC Name |
N-(2-chloropyrimidin-4-yl)quinolin-5-amine |
InChI |
InChI=1S/C13H9ClN4/c14-13-16-8-6-12(18-13)17-11-5-1-4-10-9(11)3-2-7-15-10/h1-8H,(H,16,17,18) |
InChI Key |
QLQYJAZUTJBLGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.